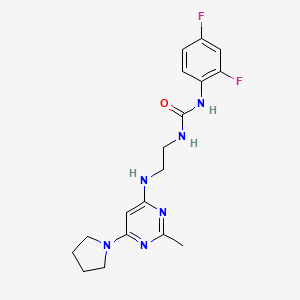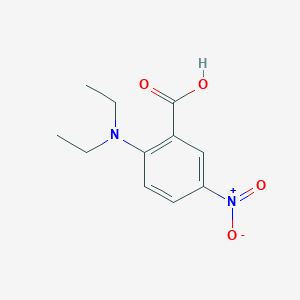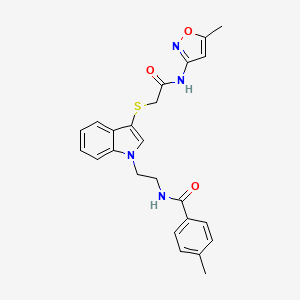![molecular formula C10H19ClN2O2 B2496657 2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide CAS No. 2411242-66-3](/img/structure/B2496657.png)
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMPI-13 and belongs to the class of N-substituted pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of CMPI-13 is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neuronal excitability and is a target for many drugs used to treat anxiety and epilepsy. CMPI-13 has been shown to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
CMPI-13 has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. CMPI-13 has also been shown to increase the levels of the neurotransmitter GABA, leading to an increase in inhibitory neurotransmission. In addition, CMPI-13 has been shown to have analgesic effects, reducing pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CMPI-13 in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases. Another advantage is its ability to modulate the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
One limitation of using CMPI-13 in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. Although CMPI-13 has been shown to be relatively safe, further studies are needed to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of CMPI-13. One direction is to further investigate its mechanism of action. Although it is believed to act as a modulator of the GABA-A receptor, the exact mechanism is not fully understood. Another direction is to explore its potential therapeutic applications. CMPI-13 has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, but further studies are needed to determine its efficacy in treating various diseases. Finally, future studies should focus on the development of new derivatives of CMPI-13 with improved solubility and efficacy.
Synthesemethoden
The synthesis of CMPI-13 involves the reaction of 2-chloro-N-methylacetamide with 1-(2-methoxyethyl)pyrrolidine-3-carboxaldehyde in the presence of a base. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
CMPI-13 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. CMPI-13 has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-15-5-4-13-3-2-9(8-13)7-12-10(14)6-11/h9H,2-8H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUVOSZRLHDGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)


![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)



![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)